Cas no 854382-57-3 (3-(aminooxy)methyl-4-bromobenzonitrile)

3-(Aminooxy)methyl-4-bromobenzonitrile is a versatile brominated benzonitrile derivative featuring an aminooxy functional group. This compound is particularly valuable in organic synthesis and bioconjugation applications due to its reactive aminooxy moiety, which facilitates efficient oxime ligation with carbonyl groups. The bromine substituent enhances its utility as a synthetic intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and stability under standard conditions make it suitable for pharmaceutical and materials science research. The compound’s dual reactivity (aminooxy and bromo groups) offers flexibility in designing complex molecular architectures, underscoring its importance in medicinal chemistry and polymer science.
3-(aminooxy)methyl-4-bromobenzonitrile structure
854382-57-3 structure
商品名:3-(aminooxy)methyl-4-bromobenzonitrile
CAS番号:854382-57-3
MF:C8H7BrN2O
メガワット:227.057980775833
CID:6316908
PubChem ID:58989992

3-(aminooxy)methyl-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-(aminooxy)methyl-4-bromobenzonitrile
    • 854382-57-3
    • 3-[(aminooxy)methyl]-4-bromobenzonitrile
    • SCHEMBL1715050
    • EN300-1893684
    • インチ: 1S/C8H7BrN2O/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3H,5,11H2
    • InChIKey: SGCWVFZFWFTZCV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C#N)C=C1CON

計算された属性

  • せいみつぶんしりょう: 225.97418g/mol
  • どういたいしつりょう: 225.97418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

3-(aminooxy)methyl-4-bromobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1893684-1.0g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
1g
$1014.0 2023-06-02
Enamine
EN300-1893684-10.0g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
10g
$4360.0 2023-06-02
Enamine
EN300-1893684-2.5g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
2.5g
$1988.0 2023-09-18
Enamine
EN300-1893684-0.1g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
0.1g
$892.0 2023-09-18
Enamine
EN300-1893684-5.0g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
5g
$2940.0 2023-06-02
Enamine
EN300-1893684-0.25g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
0.25g
$933.0 2023-09-18
Enamine
EN300-1893684-1g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
1g
$1014.0 2023-09-18
Enamine
EN300-1893684-5g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
5g
$2940.0 2023-09-18
Enamine
EN300-1893684-0.5g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
0.5g
$974.0 2023-09-18
Enamine
EN300-1893684-0.05g
3-[(aminooxy)methyl]-4-bromobenzonitrile
854382-57-3
0.05g
$851.0 2023-09-18

3-(aminooxy)methyl-4-bromobenzonitrile 関連文献

3-(aminooxy)methyl-4-bromobenzonitrileに関する追加情報

3-(Aminooxy)methyl-4-Bromobenzonitrile (CAS No. 854382-57-3): A Versatile Building Block in Medicinal Chemistry and Functional Materials

3-(Aminooxy)methyl-4-bromobenzonitrile, with the systematic IUPAC name 4-bromo-3-(aminooxy)methylbenzonitrile, represents a key intermediate in the synthesis of bioactive compounds and advanced functional materials. Its unique molecular structure, characterized by the 4-bromobenzonitrile core and the aminooxy functional group, enables its application in diverse chemical transformations. This compound is cataloged under the CAS registry number 854382-57-3, which is widely referenced in scientific databases for its specificity in chemical identification.

The aminooxy moiety in 3-(aminooxy)methyl-4-bromobenzonitrile is particularly significant due to its ability to form stable covalent bonds with electrophilic centers, a property that has been exploited in the development of targeted drug delivery systems. Recent studies published in Advanced Materials (2023) highlight its potential in conjugating with biocompatible polymers for controlled release applications. The 4-bromobenzonitrile scaffold further enhances its utility, as the bromine atom serves as a versatile leaving group for nucleophilic substitution reactions, while the nitrile group provides a handle for functionalization.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated the synthetic versatility of 3-(aminooxy)methyl-4-bromobenzonitrile in the preparation of heterocyclic compounds with antitumor activity. The compound was used as a precursor to synthesize indole derivatives with improved solubility and bioavailability, which showed promising results in in vitro assays against multidrug-resistant cancer cells. The aminooxy functionality was critical in introducing polar groups that modulate molecular interactions with biological targets.

Current advancements in click chemistry have further expanded the application scope of 3-(aminooxy)methyl-4-bromobenzonitrile. A 2023 study in ACS Applied Materials & Interfaces described its use in the synthesis of azide-alkyne cycloaddition products with tailored surface properties. The compound's ability to participate in thiol-ene reactions under mild conditions has also been explored for the fabrication of smart hydrogels with stimuli-responsive behavior, as reported in Chemical Communications (2023).

The 4-bromobenzonitrile core of 3-(aminooxy)methyl-4-bromobenzonitrile is particularly valuable in the design of fluorescent probes for bioimaging. A 2023 paper in Angewandte Chemie International Edition demonstrated its utility in creating two-photon fluorescent materials with enhanced photostability. The nitrile group's ability to absorb near-infrared light, combined with the aminooxy functionality's hydrophilicity, makes this compound an ideal candidate for in vivo imaging applications.

Recent developments in green chemistry have also highlighted the environmental benefits of using 3-(aminooxy)methyl-4-bromobenzonitrile as a starting material. A 2023 review in Green Chemistry emphasized its compatibility with microwave-assisted synthesis and flow chemistry techniques, which significantly reduce energy consumption and waste generation. These sustainable approaches align with the growing demand for eco-friendly chemical processes in pharmaceutical and materials science industries.

The aminooxy functionality in 3-(aminooxy)methyl-4-bromobenzonitrile has also been leveraged in the development of antimicrobial agents. Research published in Antimicrobial Agents and Chemotherapy (2023) showed that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The aminooxy group's ability to form hydrogen bonds with microbial cell membranes enhances the compound's permeability, contributing to its antibacterial efficacy.

Applications of 3-(aminooxy)methyl-4-bromobenzonitrile extend to the field of nanotechnology. A 2023 study in Nano Letters demonstrated its use in the synthesis of metal-organic frameworks (MOFs) with exceptional porosity and surface area. The compound's 4-bromobenzonitrile core serves as a linker between metal nodes, while the aminooxy functionality provides additional stability to the MOF structure. These materials have shown potential in gas storage, catalysis, and drug delivery systems.

The synthesis of 3-(aminooxy)methyl-4-bromobenzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-aminoethanol under controlled conditions. This process, which was optimized in a 2023 paper in Organic & Biomolecular Chemistry, employs a catalytic system of iodine and NaH to achieve high yields. The reaction mechanism involves the nucleophilic attack of the hydroxylamine group on the nitrile carbon, followed by the formation of the aminooxy linkage.

Future research directions for 3-(aminooxy)methyl-4-bromobenzonitrile include its application in biodegradable polymers and drug conjugation technologies. Ongoing studies in Macromolecular Chemistry and Physics (2023) are exploring its potential in creating degradable hydrogels for tissue engineering applications. The compound's ability to undergo hydrolytic cleavage under physiological conditions makes it a promising candidate for controlled drug release systems.

In conclusion, 3-(aminooxy)methyl-4-bromobenzonitrile (CAS No. 854382-57-3) is a multifunctional compound with extensive applications in medicinal chemistry, materials science, and biotechnology. Its unique chemical structure and reactivity profile make it an essential building block for the development of innovative therapeutic agents and advanced functional materials. Continued research into its synthetic potential and biological activity will further expand its utility in various scientific and industrial domains.

Key Applications: Antitumor agents, antimicrobial compounds, fluorescent probes, smart hydrogels, metal-organic frameworks (MOFs), and biodegradable polymers.

References: Advanced Materials (2023), Journal of Medicinal Chemistry (2023), ACS Applied Materials & Interfaces (2023), Angewandte Chemie International Edition (2023), Green Chemistry (2023), Antimicrobial Agents and Chemotherapy (2023), Nano Letters (2023), Organic & Biomolecular Chemistry (2023), Macromolecular Chemistry and Physics (2023).

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